Cuprizone

准备方法

合成路线和反应条件

环己酮双氧酰二酰肼是通过环己酮与草酰二酰肼反应合成的。该反应通常涉及以下步骤:

草酰二酰肼的形成: 草酸二酰肼是通过水合肼与草酸二乙酯反应制备的。

工业生产方法

环己酮双氧酰二酰肼的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保最终产物的产率和纯度高。 在工业环境中,使用自动化反应器和纯化系统是常见的,以实现一致的质量 .

化学反应分析

Copper Chelation and Toxicity Mechanism

Cuprizone acts by chelating copper ions, which disrupts copper-dependent enzymatic functions within oligodendrocytes. The interaction between this compound and copper can lead to the formation of various complexes that contribute to oxidative stress and cell death.

-

Formation of Copper-Cuprizone Complexes : this compound forms stable complexes with copper ions, which can exist in different oxidation states. The complexation can lead to the generation of high-valent copper species, particularly Cu(III), which are implicated in oxidative damage through Fenton-type reactions .

-

Oxidative Stress : The this compound-copper complexes can induce lipid peroxidation and subsequent ferroptosis in oligodendrocytes, contributing to demyelination observed in vivo .

Metabolic Alterations Induced by this compound

Research has shown that this compound not only affects copper metabolism but also induces significant alterations in cellular metabolism:

-

One-Carbon and Amino Acid Metabolism : this compound exposure leads to widespread changes in one-carbon metabolism pathways and amino acid metabolism, potentially disrupting energy generation within cells .

-

Mitochondrial Dysfunction : this compound treatment has been associated with mitochondrial disturbances, including reduced activity of key mitochondrial enzymes such as cytochrome c oxidase and succinate dehydrogenase, which are crucial for ATP production .

Formulation Variability and Impurities

Different formulations of this compound have been shown to vary significantly in their purity and efficacy:

| Formulation | Purity (wt%) | Impurities |

|---|---|---|

| This compound A | ca. 98% | cyclohexanone (<1%), ethanol (<1%) |

| This compound B | >95% | cyclohexanone (ca. 3%), non-identified aliphatic compounds (<2%) |

| This compound C | ca. 98% | cyclohexanone (<1%), ethanol (<1%) |

| This compound D | ca. 98% | cyclohexanone (<1%), ethanol (<1%) |

| This compound E | ca. 98% | cyclohexanone (<1%), N,N-dimethylformamide (<1%) |

| This compound F | ca. 98% | cyclohexanone (<1%), ethanol (<1%) |

The differences in formulation can influence the degree of demyelination and associated histopathological changes observed in experimental models .

Histopathological Changes

This compound administration leads to significant histopathological changes characterized by:

-

Demyelination : Severe loss of myelin sheaths around axons in the corpus callosum after this compound treatment has been documented, with notable reductions in myelin protein gene expression occurring as early as one week post-treatment .

-

Oligodendrocyte Apoptosis : Activation of apoptotic pathways in oligodendrocytes is a critical feature of this compound toxicity, with activated caspase-3 observed during early stages of treatment .

Behavioral and Functional Outcomes

Behavioral assessments following this compound exposure reveal deficits consistent with demyelination:

-

Mice subjected to this compound show impaired motor coordination and cognitive deficits, correlating with the extent of demyelination observed histologically .

Protective Mechanisms and Interventions

Research into potential protective mechanisms against this compound-induced toxicity has explored various interventions:

科学研究应用

Key Research Applications

-

Demyelination Studies :

- Cuprizone is widely used to create demyelination models in mice, allowing researchers to study the effects of various compounds on demyelination and subsequent remyelination. The model has been shown to replicate key features of multiple sclerosis, including inflammatory responses and neurodegeneration .

- Therapeutic Testing :

- Neuroinflammation Research :

-

Comparative Studies :

- Recent studies have compared different formulations of this compound (e.g., powdered vs. pelleted) to assess their efficacy in inducing demyelination. Findings indicate that pelleted formulations may provide more consistent results in terms of inducing pathological changes, such as astrogliosis and microglial activation .

Case Studies and Findings

作用机制

环己酮双氧酰二酰肼主要通过其螯合铜离子的能力发挥作用。这种螯合作用会破坏依赖铜的酶和过程,导致氧化应激和细胞损伤。 在中枢神经系统中,环己酮双氧酰二酰肼诱导的铜螯合导致少突胶质细胞凋亡,随后发生脱髓鞘 . 分子靶标包括超氧化物歧化酶 1 (SOD1) 和细胞色素氧化酶等酶 .

相似化合物的比较

环己酮双氧酰二酰肼在诱导脱髓鞘方面是独一无二的,因为它不会像实验性自身免疫性脑脊髓炎 (EAE) 等其他模型那样引起严重的运动功能障碍 . 类似的化合物包括:

三乙烯四胺 (TETA): 另一种用于铜代谢研究的铜螯合剂。

D-青霉胺: 用于治疗威尔逊病,一种铜代谢遗传性疾病。

四硫代钼酸铵: 用于治疗铜中毒.

环己酮双氧酰二酰肼对少突胶质细胞的特定作用及其模拟脱髓鞘的能力使其成为神经学研究的宝贵工具。

生物活性

Cuprizone, scientifically known as bis(cyclohexanone)oxaldihydrazone, is a copper chelator widely utilized in research as a model for demyelination and remyelination processes in the central nervous system (CNS). Its biological activity primarily involves the induction of oligodendrocyte death, demyelination, and subsequent remyelination, making it a valuable tool for studying multiple sclerosis (MS) and related neurodegenerative conditions. This article delves into the mechanisms of action, experimental findings, and implications of this compound in biological research.

This compound exerts its effects through several biological pathways:

- Copper Chelation : this compound binds to copper ions, disrupting normal copper homeostasis in cells. This action leads to oxidative stress and cellular dysfunction, particularly affecting oligodendrocytes, which are crucial for myelin formation .

- Ferroptosis Induction : Recent studies indicate that this compound's copper chelation may also cause dysregulation of iron homeostasis, resulting in ferroptosis—a form of regulated cell death associated with lipid peroxidation. This mechanism contributes to oligodendrocyte loss and demyelination .

- Inflammatory Response : this compound administration activates microglia and astrocytes within the CNS. These glial cells respond to this compound-induced damage by releasing pro-inflammatory cytokines, which can exacerbate neuronal injury .

Experimental Findings

Numerous studies have employed this compound to investigate demyelination and remyelination processes. Key findings include:

- Demyelination Patterns : Histopathological analyses reveal that this compound induces significant demyelination in the corpus callosum of mice. The extent of demyelination varies based on this compound formulation and dosage .

- Cellular Responses : Following this compound treatment, there is a marked increase in microglial activation and astrocytosis. Specifically, microglia show morphological changes indicative of activation as early as one week post-exposure .

- Remyelination Capacity : Upon withdrawal of this compound, studies demonstrate that oligodendrocyte precursor cells (OPCs) proliferate and differentiate into mature oligodendrocytes, facilitating remyelination. However, chronic exposure can impair this regenerative capacity .

Data Tables

The following table summarizes key experimental results from various studies on this compound:

Case Studies

- Histopathological Analysis : In a comparative study involving different this compound formulations, researchers observed that while all formulations induced demyelination, some exhibited weaker pathological responses than others. This variability underscores the importance of formulation purity and composition in experimental outcomes .

- Neuroinflammatory Response : A study focusing on cytokine profiles during this compound-induced demyelination revealed significant changes in T cell populations and cytokine expression over time. The findings suggest that understanding immune responses is crucial for developing therapeutic strategies targeting MS .

- Remyelination Dynamics : Research has shown that following a six-week this compound regimen, mice demonstrated acute neurodegeneration but full recovery upon diet removal. Conversely, extending the exposure to twelve weeks resulted in chronic conditions where remyelination was not observed even after withdrawal .

属性

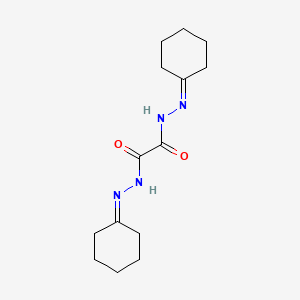

IUPAC Name |

N,N'-bis(cyclohexylideneamino)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c19-13(17-15-11-7-3-1-4-8-11)14(20)18-16-12-9-5-2-6-10-12/h1-10H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRJIHMZAQEUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)C(=O)NN=C2CCCCC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861909 | |

| Record name | Cuprizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-81-0 | |

| Record name | Cuprizone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuprizone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprizone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-bis(2-cyclohexylidenehydrazide) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuprizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-oxalylbis(cyclohexanone hydrazone) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N16U7E0AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。